molecular formula C6H8N2O3 B1282373 Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate CAS No. 37641-36-4

Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

Cat. No. B1282373
CAS RN: 37641-36-4
M. Wt: 156.14 g/mol
InChI Key: WSWXWCDHGTWBRW-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is a chemical compound that is part of the 1,3,4-oxadiazole family. This family of compounds is known for its diverse range of biological activities and its utility in various chemical syntheses. Although the provided papers do not directly discuss Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate, they do provide insights into the chemistry of related oxadiazole compounds and their synthesis, which can be extrapolated to understand the subject compound.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole compounds involves the reaction of carbohydrazides with aromatic carboxylic acids in the presence of phosphorus oxychloride, as described in the synthesis of 1,3,4-oxadiazolyl nitroindoles . This method could potentially be adapted for the synthesis of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate by using appropriate starting materials that introduce the ethyl and methyl groups at the desired positions on the oxadiazole ring.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The papers provided discuss the hydrogen-bonded supramolecular structures of related compounds, such as ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, which exhibit various dimensional hydrogen-bonded frameworks . These structural motifs are relevant to the understanding of how Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate might interact in the solid state or within biological systems.

Chemical Reactions Analysis

The oxadiazole ring is a versatile moiety that can participate in various chemical reactions. The papers suggest that related compounds can undergo cyclocondensation reactions and can be transformed into other heterocyclic systems. These reactions are indicative of the reactivity of the oxadiazole ring and suggest that Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate could also be a precursor to a range of different chemical entities.

Physical and Chemical Properties Analysis

While the provided papers do not directly report the physical and chemical properties of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate, they do offer insights into the properties of structurally related compounds. For instance, the presence of hydrogen bonds in the structures of ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates suggests that similar oxadiazole derivatives might also exhibit significant solubility in polar solvents and could form stable crystalline structures. The reactivity of the oxadiazole ring, as seen in the synthesis of nitroindoles , implies that Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate may also be reactive towards nucleophiles and electrophiles under certain conditions.

Scientific Research Applications

Therapeutic Applications 1,3,4-Oxadiazoles, by virtue of their structural features, bind effectively with various enzymes and receptors through multiple weak interactions, showcasing a broad spectrum of bioactivities. They are extensively researched for their therapeutic potential in treating various ailments due to their high therapeutic potency. Compounds based on 1,3,4-oxadiazole have shown promising anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal effects (Verma et al., 2019).

Synthetic Applications The chemistry of 1,3,4-oxadiazoles is marked by innovative methods for the synthesis of derivatives, revealing their importance in creating new therapeutic species. The diverse biological roles of these compounds underscore their significance in drug discovery and development processes, making them subjects of recent advancements in synthesis and biological applications over the past decade (Nayak & Poojary, 2019).

Material Science Applications In addition to their therapeutic applications, 1,3,4-oxadiazole derivatives are also explored for their applications in material science, including as polymers, luminescence-producing materials, electron-transporting materials, and corrosion inhibitors. This broad range of applications highlights their versatility and potential in various scientific research areas beyond just medicinal chemistry (Rana, Salahuddin, & Sahu, 2020).

Metal-Ion Sensing Applications 1,3,4-Oxadiazoles have been identified as potential chemosensors due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites. They are explored for selective metal-ion sensing applications, which is crucial in environmental monitoring and industrial processes (Sharma, Om, & Sharma, 2022).

Future Directions

Future research directions for “Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate” and related compounds could include further exploration of their anti-infective properties , as well as the development of new synthetic methods .

properties

IUPAC Name

ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-3-10-6(9)5-8-7-4(2)11-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWXWCDHGTWBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80539808
Record name Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

CAS RN

37641-36-4
Record name 1,3,4-Oxadiazole-2-carboxylic acid, 5-methyl-, ethyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
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Synthesis routes and methods

Procedure details

To a solution of ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate (0.50 g, 2.87 mmol) in CH2Cl2 (10 mL) was added triethylamine (0.53 mL, 3.73 mmol) and p-TsCl (0.65 g, 3.44 mmol) in three portions. The reaction mixture was stirred at rt for 8 h then was diluted with CH2Cl2 and washed with water. The organic layer was dried (Na2SO4), filtered and concentrated in vacuo. The crude was purified by column chromatography using EtOAc/hexanes to give the title compound as an off-white solid (375 mg, 84%). 1H NMR (300 MHz, CDCl3): δ 4.51 (2H, q, J=7 Hz), 2.65 (3H, s), 1.52 (3H, t, J=5 Hz). MS (M+H): 157.1.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step One
[Compound]
Name
p-TsCl
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
84%

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